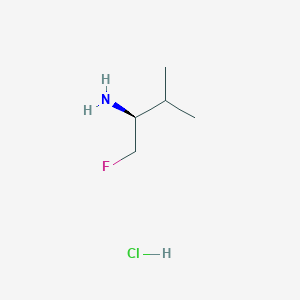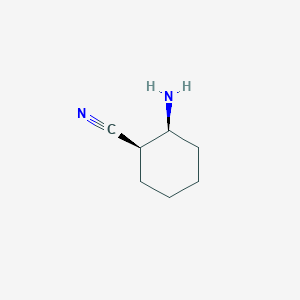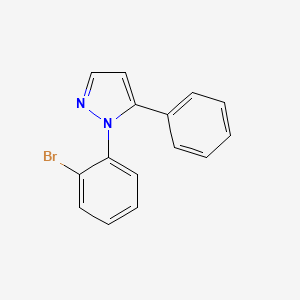
Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxycarbonylethylethylidene)triphenylphosporane is a chemical compound with the molecular formula C23H23O2P and a molecular weight of 362.41 g/mol . It is also known by other names such as ethyl 2-triphenylphosphoranylidene propanoate and carbethoxyethylidene triphenylphosphorane . This compound is an important intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Vorbereitungsmethoden
(1-Ethoxycarbonylethylethylidene)triphenylphosporane can be synthesized through various synthetic routes. One common method involves the reaction of triphenylphosphine with ethyl 2-bromoacetate under specific reaction conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
(1-Ethoxycarbonylethylethylidene)triphenylphosporane undergoes several types of chemical reactions, including:
Olefination: This compound is commonly used in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds (olefins).
Substitution: It can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common reagents used in these reactions include bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation, and solvents like THF or dichloromethane (DCM) . The major products formed from these reactions are typically olefins or substituted phosphoranes .
Wissenschaftliche Forschungsanwendungen
(1-Ethoxycarbonylethylethylidene)triphenylphosporane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Pharmaceuticals: The compound serves as an intermediate in the production of various drugs and active pharmaceutical ingredients (APIs).
Agrochemicals: It is utilized in the synthesis of agrochemical compounds, such as herbicides and pesticides.
Material Science: The compound is also explored for its potential in creating novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Ethoxycarbonylethylethylidene)triphenylphosporane primarily involves its role as a nucleophilic reagent in organic reactions . The compound’s triphenylphosphorane moiety acts as a nucleophile, attacking electrophilic centers in substrates to form new carbon-carbon or carbon-heteroatom bonds . This nucleophilic attack is facilitated by the electron-donating properties of the triphenylphosphine group .
Vergleich Mit ähnlichen Verbindungen
(1-Ethoxycarbonylethylethylidene)triphenylphosporane can be compared with other similar compounds, such as:
Ethyl 2-triphenylphosphoranylidene acetate: Similar in structure but with an acetate group instead of a propanoate group.
Methyl 2-triphenylphosphoranylidene propanoate: Similar in structure but with a methyl ester instead of an ethyl ester.
The uniqueness of (1-Ethoxycarbonylethylethylidene)triphenylphosporane lies in its specific reactivity and the stability provided by the ethyl ester group, making it a valuable reagent in various synthetic applications .
Eigenschaften
Molekularformel |
C25H27O2P |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
ethyl 2-methyl-4-(triphenyl-λ5-phosphanylidene)butanoate |
InChI |
InChI=1S/C25H27O2P/c1-3-27-25(26)21(2)19-20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21H,3,19H2,1-2H3 |
InChI-Schlüssel |
ZWPZUTCTNAEGSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


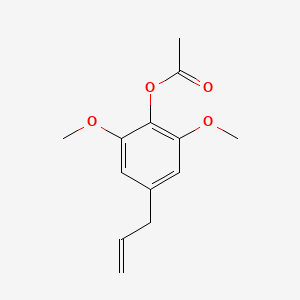
![2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B11926492.png)
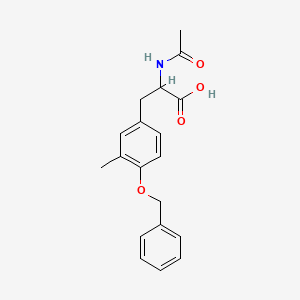
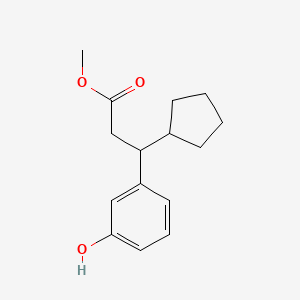

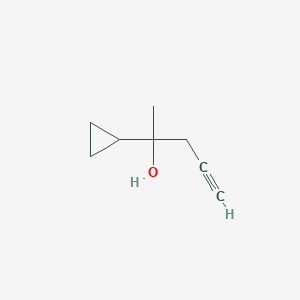
![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)
![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)
![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)
![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)

